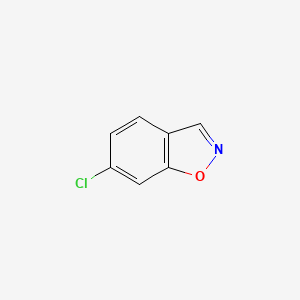

6-Chloro-1,2-benzisoxazole

Description

Significance of the 1,2-Benzisoxazole (B1199462) Scaffold in Chemical Research

The 1,2-benzisoxazole moiety is a recurring motif in a vast array of compounds exhibiting a broad spectrum of pharmacological activities. nih.govresearchgate.net Its importance is underscored by its presence in several clinically approved drugs. nih.govinnovareacademics.in

The term "privileged structure" refers to a molecular framework that can bind to multiple, unrelated biological targets with high affinity. nih.gov The 1,2-benzisoxazole scaffold fits this description, forming the core of numerous compounds with diverse therapeutic applications, including antipsychotic, anticonvulsant, anti-inflammatory, antimicrobial, and anticancer agents. nih.govresearchgate.netrsc.org This wide-ranging biological activity makes it a highly attractive starting point for the design and discovery of new drugs. nih.govrsc.org For instance, the antipsychotic drug Risperidone (B510) and the anticonvulsant Zonisamide (B549257) both feature the 1,2-benzisoxazole core, highlighting its significance in treating central nervous system disorders. nih.govinnovareacademics.in

The 1,2-benzisoxazole ring is not only biologically significant but also a versatile synthon in organic chemistry. chim.it Its chemical stability and the ability to introduce a wide variety of substituents at different positions on the ring system make it an ideal building block for creating large and diverse chemical libraries for drug screening. nih.govrsc.org Various synthetic methodologies have been developed to construct and functionalize the 1,2-benzisoxazole core, allowing chemists to tailor the properties of the resulting molecules for specific biological targets. chim.it This adaptability has led to its use in the synthesis of complex molecules with potential applications in materials science and agricultural chemistry, in addition to its primary role in medicinal chemistry. chim.it

Rationale for Investigating Halogenated Benzisoxazoles, with a Focus on 6-Chloro-1,2-benzisoxazole

The introduction of halogen atoms, particularly chlorine, into the 1,2-benzisoxazole scaffold can profoundly influence the physicochemical and biological properties of the molecule. Halogenation can alter factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The position of the halogen atom on the benzisoxazole ring is crucial in determining its effect.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1,2-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVYFIRLSWWDBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)ON=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602348 | |

| Record name | 6-Chloro-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39835-07-9 | |

| Record name | 6-Chloro-1,2-benzisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39835-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 1,2 Benzisoxazole and Its Derivatives

Strategies for Benzisoxazole Core Formation

The classical syntheses of the 1,2-benzisoxazole (B1199462) ring system are typically achieved through the cyclization of appropriately substituted benzene (B151609) precursors. chim.it

One of the most fundamental strategies for constructing the 1,2-benzisoxazole ring is through the intramolecular formation of a C–O bond. This approach typically starts with an ortho-substituted aryl oxime, where the ortho substituent is a good leaving group. chim.it The cyclization is generally promoted by a base. nih.gov The starting o-haloaryl ketoximes are often prepared via Friedel-Crafts reactions, which can require harsh acidic conditions. nih.govacs.org

The general mechanism involves the deprotonation of the oxime hydroxyl group by a base, creating an oximate anion. This anion then acts as a nucleophile, attacking the carbon atom bearing the leaving group (e.g., a halogen) in an intramolecular nucleophilic aromatic substitution (SNAr) reaction to close the ring and form the C–O bond. nih.gov

An alternative and widely used pathway to the benzisoxazole core is the formation of the N–O bond via cyclization of ortho-hydroxyaryl oximes or imines. chim.itnih.gov In this method, the hydroxyl group of the oxime is typically converted into a better leaving group to facilitate the subsequent ring-closing reaction. chim.itmdpi.com

Several reagent systems can be employed for this transformation:

Triphenylphosphine (B44618) (PPh₃) and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ): This system can induce cyclization at room temperature, offering a milder alternative to methods requiring high temperatures or strong bases, which can sometimes lead to side products like benzoxazoles via Beckmann rearrangement. mdpi.com

Hydroxylamine-O-sulfonic acid (H₂NOSO₃H): Refluxing ortho-hydroxy benzoyl derivatives with this reagent can directly yield 1,2-benzisoxazoles. chim.it

N-Chloroimine Intermediates: A divergent synthesis route starting from readily available ortho-hydroxyaryl N-H ketimines can lead to 3-substituted benzisoxazoles. organic-chemistry.orgorganic-chemistry.org The process goes through a common N-chloroimine intermediate, which, under anhydrous conditions, undergoes N–O bond formation to yield the benzisoxazole. organic-chemistry.orgorganic-chemistry.org

A potential competing reaction in these syntheses is the Beckmann rearrangement, which can lead to the formation of isomeric benzo[d]oxazoles as byproducts. chim.it

Instead of building the isoxazole (B147169) ring onto a benzene precursor, the benzisoxazole core can also be assembled by constructing the benzene fragment onto a pre-existing isoxazole ring. chim.it This approach involves annulation reactions of suitably substituted isoxazole derivatives. For example, naphthalene-fused isoxazoles can be synthesized from 5-iodoaryl-substituted isoxazoles and symmetrical alkynes using a palladium-catalyzed annulation. The proposed mechanism involves alkyne insertion and C–H activation of the isoxazole core, proceeding through a seven-membered palladacycle intermediate. chim.it

Another example involves the treatment of a 3-(2-hydroxyphenyl)-isoxazole derivative with LDA (lithium diisopropylamide) and allyl dibromides, leading to a tandem alkylation-cyclization process that ultimately forms a substituted benzisoxazole. chim.it

While cycloadditions (discussed below) form C-C and C-O bonds simultaneously, other specific C-C bond-forming strategies have been developed to introduce substituents at the C3 position of the benzisoxazole ring. nih.gov One such strategy involves the deprotonation of a 3-methyl-1,2-benzisoxazole derivative using a strong lithiated base like LDA. nih.gov The resulting carbanion at the methyl group can then react with various electrophiles to form a new C-C bond, allowing for the synthesis of a range of 3-substituted benzisoxazoles. nih.govresearchgate.net This method provides a powerful tool for diversifying the benzisoxazole scaffold. nih.gov

Advanced and Modern Synthetic Approaches

Modern organic synthesis has introduced more advanced and efficient methods for constructing the benzisoxazole skeleton, often under milder conditions and with greater functional group tolerance.

A highly effective and direct route to functionalized benzisoxazoles is the [3+2] cycloaddition reaction between nitrile oxides and arynes. nih.govorganic-chemistry.org This powerful method involves the simultaneous formation of a C-C and a C-O bond. chim.itnih.gov A key advantage is that both highly reactive intermediates—the nitrile oxide and the aryne—can be generated in situ from stable precursors under mild conditions. nih.govorganic-chemistry.org

Typically, the aryne is generated from an o-(trimethylsilyl)aryl triflate precursor upon treatment with a fluoride (B91410) source, such as cesium fluoride (CsF). nih.govorganic-chemistry.org The same fluoride ion source, being basic, can concurrently induce the formation of the nitrile oxide from a corresponding chlorooxime. nih.gov This one-pot procedure avoids the isolation of the unstable intermediates and provides a direct path to a wide variety of substituted benzisoxazoles. organic-chemistry.org The reaction is quite general, tolerating both electron-rich and electron-poor aryne precursors as well as a range of chlorooximes bearing aryl, alkyl, alkenyl, and heterocyclic substituents. nih.govorganic-chemistry.org

Detailed studies have optimized the reaction conditions to maximize yields. For instance, using acetonitrile (B52724) as the solvent and slowly adding the chlorooxime to the aryne precursor and CsF was found to be crucial for achieving high yields, with some products isolated in up to 90% yield. nih.govorganic-chemistry.org

| Aryne Precursor | Chlorooxime | Product | Yield (%) | Reference |

| o-(Trimethylsilyl)phenyl triflate | 4-Methoxybenzaldehyde oxime chloride | 3-(4-Methoxyphenyl)-1,2-benzisoxazole | 90% | nih.gov |

| 3,4-Dimethoxybenzyne precursor | 4-Methoxybenzaldehyde oxime chloride | 5,6-Dimethoxy-3-(4-methoxyphenyl)-1,2-benzisoxazole | 65% | nih.gov |

| o-(Trimethylsilyl)phenyl triflate | Thiophene-3-carboxaldehyde oxime chloride | 3-(Thiophen-3-yl)-1,2-benzisoxazole | 54% | nih.gov |

| 4,5-Dimethylbenzyne precursor | Benzaldehyde oxime chloride | 5,6-Dimethyl-3-phenyl-1,2-benzisoxazole | 51% | nih.govacs.org |

| Naphthalyne precursor | Benzaldehyde oxime chloride | 3-Phenylnaphtho[2,1-d]isoxazole | 50% | nih.govacs.org |

Microwave-Promoted Nucleophilic Aromatic Substitution (e.g., for 3-amino-1,2-benzisoxazoles from 3-chloro-1,2-benzisoxazole)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions. An efficient synthesis of 3-amino-substituted 1,2-benzisoxazoles utilizes a microwave-promoted nucleophilic aromatic substitution (SNAr) reaction. researchgate.netresearchgate.net In this method, a 3-chloro-1,2-benzisoxazole (B94866) is treated with various primary or secondary amines under microwave irradiation. researchgate.net

This approach offers significant advantages over conventional heating, drastically reducing reaction times from many hours to a period of 1-6 hours. researchgate.net The yields of the resulting 3-amino-1,2-benzisoxazoles are reported to be in the good-to-high range of 54-90%. researchgate.net The precursor, 3-chloro-1,2-benzisoxazole, can itself be prepared efficiently from the corresponding 3-hydroxy-1,2-benzisoxazole, also using microwave heating, often in quantitative yields within 2 hours. researchgate.net This microwave-assisted pathway is applicable to a variety of substrates, facilitating the rapid development of libraries of substituted 1,2-benzisoxazoles. researchgate.net

Electrochemical Synthesis of 2,1-Benzisoxazoles (applicable to related systems)

Electrochemical methods offer a sustainable and scalable alternative for the synthesis of heterocyclic compounds, using electrons as the primary reagent. rsc.org While focused on the isomeric 2,1-benzisoxazole (anthranil) system, the principles are relevant to benzisoxazole synthesis in general. A sustainable and scalable electrochemical protocol has been established for the direct synthesis of 3-substituted 2,1-benzisoxazoles via the cathodic reduction of widely accessible nitroarenes. researchgate.netrsc.org

This method is characterized by its operational simplicity, employing an undivided electrochemical cell under constant current conditions. rsc.orgrsc.org It utilizes inexpensive and reusable carbon-based electrodes and is conducted under environmentally benign reaction conditions. researchgate.net The versatility of this protocol has been demonstrated with a wide variety of substrates, affording up to 81% yield. researchgate.netchemrxiv.org A key advantage of this electrochemical approach is its scalability; a 50-fold scale-up has been successfully demonstrated, highlighting its potential for preparative and industrial applications. researchgate.netrsc.org The process avoids the need for chemical oxidants or reductants, making it a cleaner synthetic route. organic-chemistry.orgresearchgate.net

Phosphine/Quinone Systems for Cyclodehydration (e.g., Ph3P/DDQ)

A novel and highly efficient method for the synthesis of 1,2-benzisoxazoles from 2-hydroxyaryl aldoximes and ketoximes involves cyclodehydration using a triphenylphosphine (Ph₃P) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) system. researchgate.net This reaction proceeds under neutral and mild conditions at room temperature, which is a significant advantage over methods requiring harsh acidic or basic environments. researchgate.netresearchgate.net

The Ph₃P/DDQ system acts as a dehydrating and activating reagent, facilitating the intramolecular ring closure to form the N-O bond of the isoxazole ring. researchgate.net This method is reported to provide excellent yields of the desired 1,2-benzisoxazoles. researchgate.net The reaction is believed to proceed through the formation of an adduct between Ph₃P and DDQ, which then activates the oxime's hydroxyl group for intramolecular nucleophilic attack by the phenolic oxygen.

Table 2: Ph₃P/DDQ Mediated Synthesis of 1,2-Benzisoxazoles

| Starting Material (2-Hydroxyaryl Oxime) | Product | Conditions | Yield | Reference |

| 2-Hydroxybenzaldehyde oxime | 1,2-Benzisoxazole | Ph₃P, DDQ, THF, rt | Excellent | researchgate.net |

| 2-Hydroxyacetophenone oxime | 3-Methyl-1,2-benzisoxazole | Ph₃P, DDQ, THF, rt | Excellent | researchgate.net |

Hydroxylamine-Mediated Cyclization

Traditional and foundational methods for 1,2-benzisoxazole synthesis often involve a cyclization step mediated by hydroxylamine (B1172632) or its derivatives. One common approach involves the base-promoted ring closure of o-hydroxyaryl ketoximes. e-journals.in These oxime precursors are readily synthesized by the condensation of the corresponding o-hydroxyaryl ketones with hydroxylamine. e-journals.in The subsequent cyclization is typically achieved by heating the oxime in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) in dioxane, which promotes the intramolecular displacement of the phenolic hydroxyl group to form the N-O bond. e-journals.in

Another relevant strategy involves the partial reduction of an o-nitrobenzoate to a hydroxylamine, followed by cyclization. For instance, a practical method for synthesizing N-alkyl-2,1-benzisoxazolone precursors starts with methyl 2-nitrobenzoates. acs.orgnih.gov The nitro group is partially reduced to a hydroxylamine using reagents like hydrazine (B178648) and a rhodium on carbon (Rh/C) catalyst. nih.govresearchgate.net This is followed by a base-mediated cyclization to yield the corresponding benzisoxazol-3(1H)-one. acs.orgnih.gov This methodology is effective for substrates with both electron-donating and electron-withdrawing groups. acs.orgnih.gov

Industrial and Scalable Synthesis Considerations

For a synthetic method to be industrially viable, considerations of cost, safety, scalability, yield, and purity are paramount. Several of the discussed methodologies show promise for large-scale production.

The electrochemical synthesis of 2,1-benzisoxazoles is explicitly described as scalable and has been performed on a larger scale, which is a significant advantage for industrial application. rsc.orgresearchgate.netnih.gov The use of electricity as a reagent and the avoidance of hazardous chemical oxidants or reductants enhance its green credentials and operational safety. rsc.org

The [3+2] cycloaddition of in situ generated nitrile oxides and arynes is also noted as a direct and scalable route. organic-chemistry.org While scalability issues can be inherent in heterogeneous reactions involving CsF, studies have shown that running reactions in parallel at increased loadings can furnish sufficient material for further applications. nih.gov

For the synthesis of chlorinated heterocycles like 6-chloro-1,2-benzisoxazole, industrial processes often favor inexpensive and readily available reagents. A patent for the preparation of the related compound 6-chlorobenzoxazol-2-one highlights the use of chlorine gas (Cl₂) for the chlorination of benzoxazol-2-one. google.com This industrial approach focuses on optimizing reaction conditions, such as using specific protic organic solvents (e.g., methanol) and low temperatures (-70 to 20 °C), to achieve high selectivity for the desired isomer and to suppress the formation of dichloro byproducts, thus ensuring high purity (98%) and yield (97%). google.com Such principles of process optimization are directly applicable to the scalable synthesis of this compound and its derivatives.

Characterization Methods for Synthetic Products in Academic Research

The structural elucidation and confirmation of newly synthesized this compound and its derivatives rely on a combination of modern spectroscopic and analytical techniques. In academic research, these methods are crucial for verifying the identity, purity, and structural features of the target compounds. The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and elemental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide detailed information about the hydrogen and carbon framework of the benzisoxazole derivatives.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, in the characterization of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, the ¹H NMR spectrum shows characteristic singlets for the methyl (CH₃) protons at 2.11 ppm and the chloromethyl (ClCH₂) protons at 5.22 ppm. mdpi.com The protons on the benzene ring typically appear as doublets between 7.74 and 8.34 ppm. mdpi.com Specific chemical shifts and coupling constants (J) are critical for assigning protons to their exact positions on the benzisoxazole ring system.

¹³C NMR Spectroscopy: This method identifies the different carbon environments within a molecule. For N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, the ¹³C NMR spectrum in DMSO-d₆ shows peaks at 23.8 ppm for the methyl carbon (CH₃) and 32.8 ppm for the methylene (B1212753) carbon (CH₂). mdpi.com The carbons of the benzisoxazole ring system resonate at specific chemical shifts, which helps confirm the successful synthesis of the heterocyclic core. mdpi.combeilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Data for Benzisoxazole Derivatives

| Compound | ¹H NMR (Solvent) δ [ppm] | ¹³C NMR (Solvent) δ [ppm] | Reference |

|---|---|---|---|

| N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide | (DMSO-d₆): 2.11 (s, 3H, CH₃), 5.22 (s, 2H, ClCH₂), 7.74 (d, J=8.8 Hz, 1H), 8.34 (d, J=8.8 Hz, 1H), 7.91 (s, 1H), 10.45 (s, 1H, NH) | (DMSO-d₆): 23.8 (CH₃), 32.8 (CH₂), 116.3, 118.6, 119.9, 122.0, 131.3, 152.1, 154.2, 167.8 | mdpi.com |

| 6-Chloro-1,2-benzoxathiin-4(3H)-one-2,2-dioxide | (CDCl₃): 4.47 (s, 2H), 7.27 (d, 1H, J=8.7 Hz), 7.68 (dd, 1H, J₁=2.7 Hz, J₂=8.7 Hz), 8.05 (d, 1H, J=2.6 Hz) | (CDCl₃): 59.5, 120.5, 121.8, 124.7, 129.9, 137.3, 152, 182.6 | beilstein-journals.org |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. mdpi.comarabjchem.orgbohrium.com The fragmentation pattern observed in the mass spectrum offers valuable structural information. For example, the mass spectrum of 5,7-dichloro-3-ß-bromoethyl-1,2-benzisoxazole shows a characteristic isotope abundance pattern indicating the presence of two chlorine atoms and one bromine atom. asianpubs.org The molecular ion peak (M+) and other fragment ions help to piece together the structure of the molecule. mdpi.comasianpubs.org

Table 2: Mass Spectrometry Data for Selected Benzisoxazole Derivatives

| Compound | Ionization Method | m/z (Relative Intensity, %) | Interpretation | Reference |

|---|---|---|---|---|

| N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide | EI (70 eV) | 244 (M+2, 7), 242 (M+, 25), 182 (22), 147 (48), 43 (100) | Molecular ion peaks confirm the presence of one chlorine atom. | mdpi.com |

| 4-Oximino-4,4-dihydro-1,2-benzoxathiin-2,2-dioxide | MS | 214 (M+1) | Molecular ion peak corresponding to the protonated molecule. | beilstein-journals.org |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the bonds within the molecule, and different functional groups absorb at characteristic frequencies. For benzisoxazole derivatives, key absorptions include those for C=N, C=O (if present), N-H (in amino derivatives), and C-Cl bonds. For example, the IR spectrum of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide shows characteristic bands for the N-H group (3339 cm⁻¹), the C=O group of the acetamide (B32628) (1611 cm⁻¹), and various aromatic and other bond vibrations. mdpi.com In the study of 3-chloro-1,2-benzisoxazole isolated in a cryogenic matrix, IR spectroscopy was used to identify photochemical reaction intermediates. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Benzisoxazole Derivatives

| Compound | IR (KBr, cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|---|

| N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide | 3339, 3165 (NH, OH), 1611 (C=O) | N-H/O-H stretching, Amide C=O stretching | mdpi.com |

| 6-Chloro-1,2-benzoxathiin-4(3H)-one-2,2-dioxide | 1699 (C=O) | Ketone C=O stretching | beilstein-journals.org |

| 6-chloro 2-methyl-1,3-benzoxazole | 1634 (C=N), 1257 (C-O), 742 (C-Cl) | C=N stretching, C-O stretching, C-Cl stretching | journalgrid.com |

Other Characterization Methods

Elemental Analysis: This technique determines the percentage composition of elements (typically C, H, N) in a compound. The experimentally found percentages are compared with the calculated values for the proposed structure to confirm its elemental composition. mdpi.combeilstein-journals.orgnih.gov

Melting Point (M.p.): The melting point is a physical property used to identify a compound and assess its purity. A sharp and defined melting point range is indicative of a pure substance. mdpi.combeilstein-journals.orgarabjchem.org

Chromatographic Methods: Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are routinely used to monitor the progress of reactions, assess the purity of the final products, and for purification. beilstein-journals.orgjournalgrid.cominnovareacademics.in

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the most definitive structural proof by determining the precise arrangement of atoms in three-dimensional space and confirming the connectivity and stereochemistry. thieme-connect.de

Chemical Reactivity and Transformations of 6 Chloro 1,2 Benzisoxazole

Photochemical Transformations of 3-Chloro-1,2-benzisoxazole (B94866)

The photochemistry of 3-chloro-1,2-benzisoxazole has been investigated under matrix isolation conditions, revealing a series of complex transformations initiated by UV irradiation. researchgate.netorcid.orgiku.edu.tr These studies provide valuable insights into the behavior of the closely related 6-chloro-1,2-benzisoxazole, as the fundamental photochemical pathways are expected to be similar.

Investigation of Primary Photoproducts (e.g., N-chloro-ketenimine, 2-cyanophenyl-hypochlorite)

Irradiation of 3-chloro-1,2-benzisoxazole isolated in nitrogen (N2) and argon (Ar) matrices at a temperature of 10 K leads to the formation of primary photoproducts, including N-chloro-ketenimine and 2-cyanophenyl-hypochlorite. researchgate.netresearchgate.netresearchgate.net The identification of these products was achieved through IR spectroscopy and theoretical calculations. researchgate.net The reaction kinetics suggest that the N-chloro-ketenimine is an intermediate in the formation of 2-cyanophenyl-hypochlorite. researchgate.net

Generation and Characterization of Reactive Intermediates (e.g., 2-cyanophenoxyl radical, vinylnitrene)

The photochemical process involves the generation of highly reactive intermediates. researchgate.netorcid.orggrafiati.com A key intermediate is a vinylnitrene, which is postulated to be formed following the initial N-O bond cleavage. researchgate.netuc.pt This elusive vinylnitrene is thought to be a precursor to the observed N-chloro-ketenimine. researchgate.net

Furthermore, a novel pathway involving the formation of the 2-cyanophenoxyl radical has been observed, particularly in an argon matrix. researchgate.netresearchgate.net This radical is believed to be formed through the photodetachment of a chlorine atom from either the parent molecule or the vinylnitrene intermediate. researchgate.net The 2-cyanophenoxyl radical has been characterized by its distinct infrared spectrum. researchgate.net The photochemistry of related compounds, such as 5-chloro-2-hydroxybenzonitrile, also shows the formation of a 2-cyanophenoxyl radical upon irradiation. rsc.org

The direct detection of a triplet vinylnitrene has been achieved in the laser flash photolysis of related isoxazole (B147169) systems, providing further evidence for its role as a key reactive intermediate. researchgate.netacs.org

Postulated Mechanisms Involving N-O Bond Cleavage

The photochemical transformations of 1,2-benzisoxazoles are generally initiated by the cleavage of the weak N-O bond. researchgate.netuc.ptresearchgate.net This initial step is supported by studies on various isoxazole derivatives. acs.orgnih.gov For 3-chloro-1,2-benzisoxazole, the proposed mechanism involves the following key steps:

N-O Bond Cleavage: Upon UV irradiation, the N-O bond of the benzisoxazole ring breaks, leading to the formation of a diradical species which rearranges to a vinylnitrene. researchgate.netuc.pt

Formation of N-chloro-ketenimine: The vinylnitrene intermediate can then rearrange to form the more stable N-chloro-ketenimine. researchgate.netresearchgate.net

Formation of 2-cyanophenyl-hypochlorite: The N-chloro-ketenimine can further isomerize to 2-cyanophenyl-hypochlorite. researchgate.net

Formation of 2-cyanophenoxyl Radical: An alternative pathway involves the loss of a chlorine atom to form the 2-cyanophenoxyl radical. researchgate.netresearchgate.net

This mechanistic framework, supported by experimental observations and theoretical calculations, provides a comprehensive understanding of the complex photochemical behavior of chloro-substituted 1,2-benzisoxazoles. researchgate.netuc.pt

Ring-Opening Reactions of Benzisoxazoles

Benzisoxazoles can undergo ring-opening reactions under various conditions, a transformation often referred to as the Kemp elimination. acs.orgvander-lingen.nlwikipedia.org This reaction is typically promoted by a base and involves the cleavage of the N-O bond to yield a 2-hydroxybenzonitrile (B42573) derivative. wikipedia.org The rate of this reaction is highly sensitive to the strength of the base and the polarity of the solvent. acs.orgvander-lingen.nl For instance, the acetate-promoted reaction of 5-nitrobenzisoxazole is significantly faster in acetonitrile (B52724) than in water. acs.org

Theoretical studies have explored the mechanism of base-catalyzed ring-opening reactions, indicating an E2-type elimination pathway. acs.orgniph.go.jp The transition state involves the deprotonation of the benzisoxazole and the simultaneous cleavage of the N-O bond. acs.org

Reductive cleavage of the N-O bond is another important ring-opening pathway for 1,2-benzisoxazoles. researchgate.net This facile cleavage is attributed to the electronegativity of the oxygen atom adjacent to the nitrogen in the isoxazole ring. researchgate.net For example, the anticonvulsant drug zonisamide (B549257), which contains a 1,2-benzisoxazole (B1199462) ring, undergoes a two-electron reductive cleavage of the N-O bond to form an imine intermediate that is subsequently hydrolyzed. researchgate.net

Metal-Catalyzed Transformations

Metal catalysts can facilitate various transformations of benzisoxazole derivatives.

While specific studies on this compound are limited, research on related benzisoxazole systems provides insights into potential metal-catalyzed reactions. For instance, nickel-catalyzed transformations of 2,1-benzisoxazoles with organozinc reagents have been reported. acs.orgdntb.gov.uaacs.org These reactions demonstrate the utility of nickel catalysts in activating the benzisoxazole ring system for cross-coupling reactions. organic-chemistry.org

Furthermore, ruthenium-catalyzed asymmetric hydrogenation of 3-substituted benzisoxazoles has been achieved, leading to the formation of chiral o-hydroxybenzylamines. mdpi.com This process involves the reductive cleavage of the N-O bond by the ruthenium complex, followed by the stereoselective hydrogenation of the resulting imine. mdpi.com

Gold-catalyzed reactions of 2,1-benzisoxazoles with propiolates and ynamides have also been investigated, with the N-O bond cleavage being a key step in determining the reaction outcome. rsc.org Other transition metals like palladium and rhodium have been employed in the synthesis of 1,2-benzisoxazoles through C-H bond functionalization and annulation reactions. nih.govmdpi.com

These examples highlight the potential for metal catalysts to mediate a range of transformations involving the this compound scaffold, including ring-opening, cross-coupling, and asymmetric hydrogenation reactions.

Derivatization Strategies and Analogue Synthesis Based on the 6 Chloro 1,2 Benzisoxazole Scaffold

Functionalization at C-3 and other Positions of the Benzisoxazole Ring

The C-3 position of the 1,2-benzisoxazole (B1199462) ring is a primary site for chemical modification. A common and effective method for creating derivatives involves the base-catalyzed cyclization of o-hydroxy ketoximes. e-journals.in This approach allows for the introduction of various substituents at the C-3 position, including alkyl, aryl, and amino groups. chim.ite-journals.in

For instance, starting from o-hydroxyacetophenone oximes, different C-3 substituted benzisoxazoles can be synthesized. clockss.org The methodology can be adapted to produce 3-aminosubstituted derivatives by using precursors like substituted 2-chloro-N-hydroxybenzimidoyl chlorides, which react with cyclic amines. chim.it Subsequent cyclization under basic conditions yields the desired 3-amino-functionalized benzisoxazoles. chim.it Another approach involves the synthesis of N-(2-cyano-phenoxy) derivatives from o-halo or o-nitrobenzonitrile, which undergo intramolecular cyclization to yield 3-amino-1,2-benzisoxazoles. e-journals.in

Research has demonstrated the synthesis of various analogues by modifying the C-3 position. For example, 6-Chloro-3-(pyrrolidin-2-yl)benzo[d]isoxazole has been synthesized as a key intermediate for creating more complex molecules. tandfonline.com Furthermore, derivatives with a sulfamoylmethyl group at the C-3 position have been prepared from 3-(bromomethyl)-1,2-benzisoxazole (B15218). nih.gov

The table below summarizes various substituents introduced at the C-3 position of the benzisoxazole ring and the corresponding synthetic strategies.

| Substituent at C-3 | Synthetic Precursor/Method | Reference |

|---|---|---|

| Alkyl/Aryl Groups (e.g., methyl, ethyl, phenyl) | Base-catalyzed cyclization of o-hydroxy ketoximes. e-journals.in | e-journals.in |

| Cyclic Amines (e.g., pyrrolidine, piperidine) | Reaction of 2-chloro-N-hydroxybenzimidoyl chlorides with cyclic amines followed by base-catalyzed cyclization. chim.it | chim.it |

| Amino Group (-NH₂) | Intramolecular cyclization of N-(2-cyano-phenoxy) derivatives. e-journals.in | e-journals.in |

| Pyrrolidin-2-yl | Specific synthesis leading to 6-Chloro-3-(pyrrolidin-2-yl)benzo[d]isoxazole. tandfonline.com | tandfonline.com |

| Sulfamoylmethyl (-CH₂SO₂NH₂) | Reaction of 3-(bromomethyl)-1,2-benzisoxazole with sodium bisulfite, followed by chlorination and amination. nih.gov | nih.gov |

Incorporation of Halogen Atoms and other Functional Groups

The introduction of halogen atoms and other functional groups onto the 6-chloro-1,2-benzisoxazole scaffold is a critical strategy for modulating biological activity. The existing chlorine atom at the C-6 position can be complemented by other substituents on the benzene (B151609) ring.

The nature of the halogen at the C-6 position has been shown to significantly influence the potency of derivatives. A comparative study of compounds with fluorine, chlorine, or bromine at this position revealed a clear structure-activity relationship, with the electron-withdrawing strength of the halogen playing a key role (Fluoro > Chloro > Bromo). tandfonline.com

Further halogenation is also a viable strategy. For example, the introduction of a halogen atom at the C-5 position of the benzisoxazole ring has been reported to alter the biological profile of the resulting compounds. nih.gov Synthesis of such di-halogenated compounds must be carefully controlled, as side reactions leading to multiple halogen additions can occur. google.com For example, the synthesis of 5-Chloro-3-phenyl-1,2-benzisoxazol-6-ol demonstrates the placement of an additional chlorine atom at the C-5 position. thieme-connect.de

The table below highlights examples of additional functional groups and halogens incorporated into the benzisoxazole scaffold.

| Position | Incorporated Group | Synthetic Approach/Observation | Reference |

|---|---|---|---|

| C-6 | Fluorine, Bromine | Substitution at the C-6 position shows a halogen-dependent effect on activity (F > Cl > Br). tandfonline.com | tandfonline.com |

| C-5 | Halogen (e.g., Chlorine) | Introduction of a halogen at the C-5 position can modify biological activity. nih.gov | nih.gov |

| C-5 and C-6 | 5-Chloro, 6-Hydroxy | Synthesis of 5-Chloro-3-phenyl-1,2-benzisoxazol-6-ol from a dichloro-hydroxyphenyl precursor. thieme-connect.de | thieme-connect.de |

| Various | Di-chloro compounds | Can be formed as byproducts during chlorination reactions. google.com | google.com |

Conjugation with Diverse Chemical Moieties (e.g., piperazine (B1678402), amino acids, peptides, triazoles)

Conjugating the this compound scaffold with other chemical moieties is a powerful strategy to develop new molecules with enhanced properties. nih.govmdpi.com This approach, often termed molecular hybridization, combines the structural features of the benzisoxazole core with those of other pharmacologically relevant groups like piperazine, amino acids, peptides, and triazoles. researchgate.net

Piperazine Conjugates: Piperazine and its derivatives are frequently attached to the benzisoxazole core, often at the C-3 position. nih.gov For example, 3-Chloro-1,2-benzisoxazole (B94866) can be heated with an excess of piperazine to yield the corresponding conjugate. google.com These conjugates have been explored for various biological applications. nih.govresearchgate.net

Amino Acid and Peptide Conjugates: The conjugation of bioactive molecules with amino acids or peptides is a recognized method for improving properties such as cell permeability and stability. nih.govmdpi.comresearchgate.net Elastin-based peptides, including tetrapeptides and pentapeptides, have been successfully conjugated to a 3-(4-piperidyl)-6-fluoro-1,2-benzisoxazole moiety. researchgate.net This strategy aims to enhance biocompatibility and biological activity. researchgate.net

Triazole Conjugates: The 1,2,3-triazole ring is another popular conjugation partner, often incorporated using "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. researchgate.nettandfonline.com This has led to the synthesis of 1,2,3-triazole-tethered 1,2-benzisoxazoles. tandfonline.com For instance, a series of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl) benzo[d]isoxazole derivatives were synthesized via a molecular hybridization approach involving click chemistry. researchgate.netresearchgate.net

The following table provides examples of moieties conjugated to the this compound scaffold.

| Conjugated Moiety | Example of Resulting Structure/Derivative | Synthetic Method | Reference |

|---|---|---|---|

| Piperazine | 3-(Piperazin-1-yl)-1,2-benzisoxazole | Direct condensation of 3-chloro-1,2-benzisoxazole with piperazine. google.com | google.com |

| Amino Acids/Peptides | Elastin-based peptide conjugated to 3-(4-piperidyl)-6-fluoro-1,2-benzisoxazole. researchgate.net | Classical solution-phase peptide synthesis and subsequent coupling. researchgate.net | researchgate.net |

| 1,2,3-Triazole | 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl) benzo[d]isoxazole. researchgate.netresearchgate.net | Click chemistry (Huisgen 1,3-dipolar cycloaddition). researchgate.netresearchgate.net | researchgate.netresearchgate.net |

Synthesis of Hybrid Molecules and Heterocyclic Systems

The this compound scaffold serves as a building block for constructing more complex hybrid molecules and novel heterocyclic systems. These synthetic endeavors often aim to combine multiple pharmacophores into a single molecule to achieve multi-target activity or novel biological profiles.

One approach is the creation of chimeras, such as the synthesis of framework-integrated estradiol-benzisoxazole hybrids. nih.gov This involves the condensation of a steroidal ketone with hydroxylamine (B1172632) to form an oxime, followed by cyclization to afford the A-ring-condensed benzisoxazole hybrid. nih.gov

Another strategy involves the transformation of the benzisoxazole ring itself. For example, 1,2-benzisoxazole can undergo a rhodium-catalyzed ring expansion reaction to produce 4H-1,3-oxazines, demonstrating a pathway to different heterocyclic systems. nih.gov

Molecular hybridization is also a key technique, as seen in the synthesis of benzisoxazole-triazole hybrids designed as potential α-glucosidase inhibitors. researchgate.netresearchgate.net Similarly, hybrid molecules incorporating a benzimidazole (B57391) moiety have been synthesized by coupling it with an isoxazoline (B3343090) intermediate, resulting in complex structures like 5-[{(6-chloro-1H-benzo[d]imidazol-2-yl)thio}methyl]-3-phenyl-4,5-dihydroisoxazole. biointerfaceresearch.com

The table below outlines different types of hybrid molecules and heterocyclic systems derived from the benzisoxazole scaffold.

| Hybrid/System Type | Example | Synthetic Strategy | Reference |

|---|---|---|---|

| Steroid-Benzisoxazole Chimera | Estradiol-benzisoxazole hybrid | Condensation of a steroidal ketone to an oxime, followed by DDQ/PPh₃-initiated cyclization. nih.gov | nih.gov |

| Ring Expansion Product | 4H-1,3-Oxazine | Rhodium-catalyzed reaction of 1,2-benzisoxazole with a diazo component. nih.gov | nih.gov |

| Benzisoxazole-Triazole Hybrid | 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl) benzo[d]isoxazole | Molecular hybridization via click chemistry. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Benzimidazole-Isoxazoline Hybrid | 5-[{(6-chloro-1H-benzo[d]imidazol-2-yl)thio}methyl]-3-phenyl-4,5-dihydroisoxazole | S-alkylation of a benzimidazole with an isoxazoline intermediate. biointerfaceresearch.com | biointerfaceresearch.com |

Structure Activity Relationships Sar in 6 Chloro 1,2 Benzisoxazole Derivatives

Influence of Substituent Nature and Position on Biological Activity

The type and placement of chemical groups on the 6-chloro-1,2-benzisoxazole scaffold significantly modulate the pharmacological properties of the resulting derivatives.

Halogenation, particularly the presence of a chloro substituent at the 6-position of the 1,2-benzisoxazole (B1199462) ring, has been shown to be a key factor in enhancing the biological activity of these compounds. The introduction of a halogen atom, such as chlorine or fluorine, can influence the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby affecting its interaction with target receptors.

For instance, studies on various benzisoxazole derivatives have demonstrated that the presence of a chloro group is often associated with increased antimicrobial and receptor binding activities. The chloro substituent can act as a bioisostere for other groups and can form halogen bonds, which are non-covalent interactions that can contribute to the binding affinity of the ligand to its receptor.

In a series of synthesized 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, the introduction of a halogen atom at the 5-position of the benzisoxazole ring led to an increase in both anticonvulsant activity and neurotoxicity nih.gov. This highlights the significant impact of the position of halogenation on the biological effects of these compounds.

The following table summarizes the effect of halogenation on the activity of some benzisoxazole derivatives.

| Compound Series | Halogen Substituent and Position | Observed Biological Activity |

| 3-(sulfamoylmethyl)-1,2-benzisoxazole | Halogen at 5-position | Increased anticonvulsant activity and neurotoxicity nih.gov |

Electron-withdrawing groups (EWGs) play a pivotal role in defining the biological activity of this compound derivatives. The presence of EWGs can significantly alter the electronic distribution within the molecule, which in turn affects its reactivity, binding affinity, and pharmacokinetic properties.

The chloro group at the 6-position is itself an electron-withdrawing group. Its presence, often in conjunction with other EWGs, has been correlated with enhanced biological activities. For example, research has indicated that benzisoxazole derivatives bearing electron-withdrawing groups such as chloro and nitro groups exhibit potent antimicrobial and anti-inflammatory activities.

A study on novel N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, which share a similar bicyclic core, revealed that these compounds displayed significant antimicrobial and anticancer activities nih.govresearchgate.net. The electron-withdrawing nature of the chloro and nitro groups at the 6-position was considered to be a contributing factor to their potent biological effects.

The table below illustrates the influence of electron-withdrawing groups on the biological activity of benzisoxazole and related derivatives.

| Compound Series | Electron-Withdrawing Group and Position | Observed Biological Activity |

| N-substituted 1H-benzimidazole | Chloro/Nitro at 6-position | Antimicrobial and anticancer activities nih.govresearchgate.net |

Conformational Dynamics and Ligand-Receptor Interactions

The biological activity of this compound derivatives is not only dependent on their chemical composition but also on their three-dimensional structure and how they interact with their biological targets. The flexibility of the molecule, which allows it to adopt different shapes or conformations, and the specific way it binds to a receptor are critical for its pharmacological effect.

Molecular docking studies are computational techniques used to predict the preferred orientation of a molecule when bound to a receptor. These studies have been instrumental in understanding the ligand-receptor interactions of benzisoxazole derivatives. For instance, docking studies of 1,2-benzisoxazole derivatives with the dopamine (B1211576) D2 receptor, a key target for antipsychotic drugs, have helped to elucidate the binding modes of these compounds crpsonline.comcrpsonline.com. These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's binding site.

In silico design and molecular docking of 1,2-benzisoxazole derivatives have also been used to predict their analgesic and anti-inflammatory activities by modeling their interactions with the nicotinic acetylcholine (B1216132) receptor and COX-2, respectively semanticscholar.org. Such studies provide insights into how the conformation of the molecule influences its binding affinity and, consequently, its biological activity. For example, a study on isoxazole-carboxamide derivatives showed that specific substitutions pushed the isoxazole (B147169) ring into a secondary binding pocket of the COX-2 enzyme, leading to ideal binding interactions nih.gov.

The conformational analysis of related heterocyclic compounds, such as 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one, further underscores the importance of the molecule's three-dimensional structure in its biological function researchgate.net. The ability of a molecule to adopt a specific conformation that is complementary to the receptor's binding site is a key determinant of its potency and selectivity.

The following table summarizes findings from molecular docking studies on benzisoxazole and related derivatives.

| Compound Series | Target Receptor | Key Findings from Docking Studies |

| 1,2-benzisoxazole derivatives | Dopamine D2 Receptor | Elucidation of binding modes for antipsychotic activity crpsonline.comcrpsonline.com |

| 1,2-benzisoxazole derivatives | Nicotinic Acetylcholine Receptor, COX-2 | Prediction of analgesic and anti-inflammatory activity semanticscholar.org |

| Isoxazole-carboxamide derivatives | COX-2 Enzyme | Substitutions influencing binding orientation and interaction nih.gov |

Quantitative Structure-Activity Relationships (QSAR) and Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in drug design, as they can be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds.

Several QSAR studies have been conducted on benzisoxazole and related benzoxazole (B165842) derivatives to understand the structural requirements for their biological activities. For example, a 3D-QSAR study was performed on a series of 48 substituted 1,2-benzisoxazoles to predict their antipsychotic activity crpsonline.comcrpsonline.com. This study resulted in a statistically significant model that could be used to guide the design of more potent antipsychotic agents.

Similarly, QSAR and molecular docking studies have been applied to benzoxazole derivatives to investigate their antimicrobial and anticancer activities researchgate.netnih.gov. These studies have identified key molecular descriptors, such as topological parameters and molecular connectivity indices, that are relevant for the observed biological effects. For instance, a 3D-QSAR model for benzoxazole benzenesulfonamide derivatives as antidiabetic agents was developed and validated, indicating good predictive ability chemijournal.com.

Computational studies, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are often used in conjunction with QSAR. These in silico methods provide a comprehensive understanding of the drug-like properties of the compounds. For example, computational studies of 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole sulfonamide conjugates involved molecular docking to predict anticancer activity and DFT (Density Functional Theory) and ADME studies to model quantum chemical parameters and drug-likeness profiles tandfonline.com. In another study, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives underwent in silico investigation to understand their potential drug-receptor interactions and ADMET profiles nih.govresearchgate.net.

The table below provides an overview of QSAR and computational studies on benzisoxazole and related derivatives.

| Compound Series | Biological Activity Studied | Computational Approach | Key Outcomes |

| 1,2-benzisoxazole derivatives | Antipsychotic | 3D-QSAR and Docking crpsonline.comcrpsonline.com | Predictive model for antipsychotic activity. |

| Benzoxazole derivatives | Antimicrobial | QSAR and Docking researchgate.net | Identification of relevant molecular descriptors. |

| Benzoxazole derivatives | Anticancer | 3D-QSAR, Docking, and MD Simulations nih.gov | Elucidation of structure-activity relationships and binding modes. |

| Benzoxazole benzenesulfonamides | Antidiabetic | 3D-QSAR chemijournal.com | Statistically valid model with good predictive ability. |

| 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole sulfonamides | Anticancer, Anti-TB | Molecular Docking, DFT, ADME tandfonline.com | Prediction of binding affinity and drug-likeness. |

| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | Antimicrobial, Anticancer | In silico ADMET and Docking nih.govresearchgate.net | Understanding of drug-receptor interactions and pharmacokinetic profiles. |

Biological Activity Mechanisms and Preclinical Investigations of 6 Chloro 1,2 Benzisoxazole Analogues in Vitro Studies

Antimicrobial Activity Mechanisms

Analogues of 6-chloro-1,2-benzisoxazole have demonstrated notable antimicrobial properties, with research pointing to several mechanisms of action against a range of pathogenic microorganisms.

Antibacterial Effects

Derivatives of this compound have shown efficacy against both Gram-positive and Gram-negative bacteria, including challenging pathogens like Acinetobacter baumannii and Mycobacterium tuberculosis. vulcanchem.comnih.gov

The structural characteristics of benzisoxazole analogues, particularly their bicyclic aromatic system, are thought to contribute to favorable membrane permeability. Some halogenated benzisoxazole derivatives are proposed to disrupt the integrity of bacterial cell membranes through hydrophobic interactions. vulcanchem.com Preliminary studies on compounds such as 3-Chloro-6-methylbenzo[d]isoxazole suggest that their antibacterial action may involve the disruption of the bacterial cell membrane, among other mechanisms. The strategic inclusion of heterocyclic moieties can modulate properties like lipophilicity, which is crucial for membrane interaction. nih.gov

A significant mechanism of antibacterial action for benzisoxazole analogues is the inhibition of key bacterial enzymes essential for survival. A novel class of inhibitors featuring a spiropyrimidine-trione architecture fused to a benzisoxazole scaffold has shown potent activity against Gram-positive and some Gram-negative bacteria by inhibiting the bacterial type-II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov This inhibition disrupts DNA replication and repair, leading to bacterial cell death. nih.gov

Furthermore, in the context of Mycobacterium tuberculosis, certain benzisoxazole derivatives have been identified as inhibitors of pantothenate synthetase, an enzyme vital for the biosynthesis of coenzyme A and thus essential for the bacterium's survival.

Research has indicated that some benzisoxazole analogues can interfere with bacterial metabolic pathways. For instance, the antibacterial effect of 3,6-dihydroxy-1,2-benzisoxazole against A. baumannii was found to be reversible by the addition of 4-hydroxybenzoate (B8730719) to the minimal media. vulcanchem.comresearchgate.net This finding suggests that the compound may target metabolic processes involving 4-hydroxybenzoate. vulcanchem.comresearchgate.net Molecular modeling studies have implicated two enzymes in this pathway, chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase, as potential targets for these benzisoxazole derivatives. vulcanchem.com Another study reported that a Pigmentiphaga sp. strain could transform 6-chloro-2-benzoxazolinone, a related compound, into 2-amino-5-chlorophenol, indicating microbial metabolic interaction with this class of compounds.

Table 1: In Vitro Antibacterial Activity of Selected this compound Analogues and Related Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Effect/Activity | Proposed Mechanism of Action | Reference(s) |

| Spirocyclic benzisoxazole derivatives | Staphylococcus aureus (Gram-positive), fastidious Gram-negative bacteria | Potent antibacterial activity. | Inhibition of DNA gyrase and topoisomerase IV. | nih.gov |

| 3,6-dihydroxy-1,2-benzisoxazole | Acinetobacter baumannii (Gram-negative) | Growth inhibition (MIC as low as 6.25 µg/ml). | Targeting metabolic pathways involving 4-hydroxybenzoate. | vulcanchem.comresearchgate.net |

| Benzisoxazole-derived analogues | Mycobacterium tuberculosis | Potent anti-tuberculosis activity (IC50 of 120 nM for one compound). | Inhibition of pantothenate synthetase. | |

| 3-substituted-2,1-benzisoxazole analogues | Bacillus subtilis, Staphylococcus aureus (Gram-positive); Pseudomonas aeruginosa, Cronobacter sakazakii (Gram-negative) | Potential antimicrobial activity. | Not specified. | nih.gov |

| 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides | Various pathogenic bacterial strains | Better inhibitory activity compared to standard drugs. | Not specified. |

Antifungal Effects

In addition to antibacterial properties, certain this compound analogues have been investigated for their antifungal potential. Studies have shown that derivatives can exhibit inhibitory activity against various fungal strains. For example, a series of 3-substituted-2,1-benzisoxazole (anthranils) analogs were evaluated for their in vitro activity against Geotrichum candidum and Candida albicans, with some compounds showing potential antifungal effects. Similarly, other research has documented the screening of benzisoxazole derivatives against fungal species like Aspergillus niger and Candida albicans, demonstrating a broad spectrum of antimicrobial action for this chemical class.

Table 2: In Vitro Antifungal Activity of Selected this compound Analogues and Related Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Effect/Activity | Reference(s) |

| 3-substituted-2,1-benzisoxazole (anthranils) | Geotrichum candidum, Candida albicans | Potential antimicrobial activity. | |

| 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides | Aspergillus niger, A. flavus, Fusarium oxysporum, Trichoderma species, F. monaliforme, Penicillum species | Better inhibitory activity compared to standard drugs. | |

| Various benzisoxazole derivatives | Aspergillus niger, Candida albicans | Antifungal activity. |

Anticancer and Antiproliferative Activity Mechanisms

The 1,2-benzisoxazole (B1199462) scaffold is also a key feature in the design of novel anticancer agents. nih.gov In vitro studies have demonstrated the antiproliferative effects of various analogues across a range of human cancer cell lines.

Novel estradiol-benzisoxazole hybrids have been synthesized and evaluated for their anticancer potential. These compounds exhibited notable cancer cell-specific antiproliferative activity. Pharmacological studies revealed that derivatives with a hydroxyl group at the C-17 position of the steroidal framework had stronger anticancer activity compared to their 17-acetylated counterparts. The mechanism of action for these potent compounds was linked to their ability to trigger apoptosis in cancer cells. nih.gov

Further research into other derivatives, such as 3-Chloro-6-methylbenzo[d]isoxazole, has shown cytotoxic effects on cancer cell lines like HL-60 and MCF-7. The proposed mechanism involves the modulation of key apoptotic markers, including the reduction of Bcl-2 expression and an increase in p21WAF-1 levels, which suggests a dual action of promoting apoptosis and inducing cell cycle arrest.

Table 3: In Vitro Anticancer Activity of Selected this compound Analogues

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect/Activity | Proposed Mechanism of Action | Reference(s) |

| Estradiol-benzisoxazole hybrids | DU-145 (prostate), PC3 (prostate), HeLa (cervical), MCF-7 (breast) | Cancer cell-specific antiproliferative activity. | Induction of apoptosis. | nih.gov |

| 3-Chloro-6-methylbenzo[d]isoxazole | HL-60 (leukemia), MCF-7 (breast) | Cytotoxic effects (IC50 of 86 µM in HL-60). | Promotion of apoptosis and cell cycle arrest via modulation of Bcl-2 and p21WAF-1. | |

| 1,2,3-triazoles derived from benzisoxazole | MV4-11, MOLM13, MOLM14 (acute myeloid leukemia) | Potent antiproliferative agent (IC50 of 2 µM against MV4-11). | Interaction with histone deacetylases (HDACs). |

Bioreductive Activation Mechanisms as Prodrugs (e.g., phosphorodiamidates, N-O bond cleavage, imine intermediate formation)

A key strategy in developing anticancer agents based on the 1,2-benzisoxazole scaffold involves their design as prodrugs that require bioreductive activation. nih.govacs.orgacs.org This approach aims to selectively release a cytotoxic agent within the tumor environment.

Several 1,2-benzisoxazole phosphorodiamidates have been designed as prodrugs of the potent cytotoxic agent phosphoramide (B1221513) mustard. nih.govacs.org The activation mechanism is initiated by the enzymatic reduction of the 1,2-benzisoxazole ring. This reduction leads to the cleavage of the nitrogen-oxygen (N-O) bond, a critical step that results in the formation of an unstable imine intermediate. nih.govacs.orgacs.orgresearchgate.netmdpi.com This imine is then spontaneously hydrolyzed to a ketone metabolite. nih.govacs.orgacs.org The formation of the ketone facilitates a base-catalyzed β-elimination of the active phosphoramide mustard, which can then exert its cytotoxic effects. nih.govacs.orgacs.org

Studies have shown that this NADPH-dependent bioreduction is carried out by microsomal enzymes. nih.govacs.org Specifically, microsomal cytochrome P450 and/or P450 reductase appear to be involved in the reductive metabolism of the 1,2-benzisoxazole moiety, a process that can occur under both hypoxic and oxic conditions. nih.govacs.org The formation of an N-Cl imine intermediate has also been noted as a common step in the divergent synthesis of benzisoxazoles and benzoxazoles, highlighting the reactivity of this bond. researchgate.netorganic-chemistry.org

Inhibition of Protein Proliferation and Cell Migration (e.g., Metastasis-Associated protein MTA1)

Metastasis-associated protein 1 (MTA1) is a transcriptional regulator that is often overexpressed in various cancers and plays a crucial role in tumor progression, invasion, and metastasis. kjco.orgnih.govatlasgeneticsoncology.org MTA1 is part of the Nucleosome Remodeling and Deacetylase (NuRD) complex, which regulates gene expression through histone deacetylation. atlasgeneticsoncology.org It has been identified as a promising druggable target for cancer therapy. kjco.orgnih.gov

Certain 6-fluoro-1,2-benzisoxazole derivatives have demonstrated the ability to inhibit proliferation and cell migration induced by MTA1. researchgate.netdntb.gov.ua For instance, one derivative showed 60-70% inhibition of MTA1-induced proliferation and cell migration in MDAMB-231 breast cancer cells. researchgate.net This inhibition is significant as MTA1 is known to be a key player in angiogenesis. researchgate.net By suppressing MTA1, these compounds can potentially inhibit the growth and spread of cancer cells. atlasgeneticsoncology.org The mechanism involves MTA1's ability to deacetylate and inactivate tumor suppressor proteins like p53, thereby inhibiting apoptosis and promoting cell survival. atlasgeneticsoncology.orgbiorxiv.org

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. aging-us.com Alterations in apoptotic pathways can lead to tumor resistance. nih.gov Benzisoxazole derivatives have been shown to trigger apoptosis in cancer cells through various mechanisms.

The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. aging-us.com Both pathways converge on the activation of a cascade of enzymes called caspases, which are the central executioners of cell death. aging-us.comresearchgate.net The activation of initiator caspases (like caspase-8 and -9) leads to the activation of effector caspases (like caspase-3, -6, and -7), which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. aging-us.com

Studies on estradiol-benzisoxazole hybrids have confirmed their ability to trigger apoptosis in cancer cells. dntb.gov.ua Similarly, certain benzoxazole (B165842) derivatives have been found to induce caspase-3 dependent apoptosis. researchgate.net One benzoxazole-based compound, identified as a dual PPARα/γ antagonist, was shown to induce a concentration-dependent activation of caspases in colorectal cancer models. nih.gov The inhibition of topoisomerases by certain derivatives can also lead to DNA damage, which in turn activates apoptotic pathways. mdpi.com Furthermore, some compounds can activate a backup cell death pathway known as necro-apoptosis, which is driven by the RIPK1/RIPK3/MLKL signaling cascade, providing an alternative route to eliminate apoptosis-resistant tumors. mdpi.com

In vitro Cytotoxicity Screens and IC50 Determinations

The cytotoxic potential of this compound analogues has been evaluated across various human cancer cell lines. These in vitro screens are crucial for determining the concentration at which a compound inhibits 50% of cell growth (IC50), a key measure of its potency.

For example, 1,2-benzisoxazole phosphorodiamidate prodrugs designed to release phosphoramide mustard were found to be 3-5 times more potent than control compounds that could not release the cytotoxic agent. nih.govacs.org One of the most potent phosphorodiamidate prodrugs exhibited an IC50 value of 241 μM. nih.gov

Estradiol-benzisoxazole hybrids have also shown significant, cancer cell-specific antiproliferative activity. dntb.gov.uanih.gov Their IC50 values were found to be one to two magnitudes higher in non-cancerous MRC-5 cells compared to malignant cell lines, indicating selective toxicity towards cancer cells. nih.gov In some cases, these hybrids were more effective than the standard chemotherapy drug cisplatin. nih.gov

A specific 6-fluoro-1,2-benzisoxazole derivative, compound 7e , was identified as a promising agent with an average IC50 value of 50.36 ± 1.7 µM in an MTT assay. researchgate.net The table below summarizes IC50 values for selected benzisoxazole derivatives against various cancer cell lines.

| Compound / Derivative | Cell Line(s) | IC50 Value (µM) | Source |

| Phosphorodiamidate Prodrug 82 | Not specified | 241 | nih.gov |

| Phosphorodiamidate Prodrug 4 | Not specified | 411 | nih.gov |

| Phosphorodiamidate Prodrug 12 | Not specified | 311 | nih.gov |

| Compound 7e | MDAMB-231 | 50.36 ± 1.7 | researchgate.net |

| Estradiol-benzisoxazole 4b | DU-145, HeLa, MCF-7 | 1-10 (range tested) | semanticscholar.org |

| Estradiol-benzisoxazole 4c | DU-145, HeLa, MCF-7 | 1-10 (range tested) | semanticscholar.org |

| Estradiol-benzisoxazole 4d | DU-145, HeLa, MCF-7 | 1-10 (range tested) | semanticscholar.org |

| Benzoxazole derivative 3f | HT-29, HCT116 | Potent (specific value not stated) | nih.gov |

Neurobiological Activity Mechanisms

In addition to their anticancer properties, derivatives of the 1,2-benzisoxazole scaffold have been investigated for their effects on the central nervous system, showing potential as modulators of key neurological targets.

Acetylcholinesterase Inhibition Mechanisms

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132), thereby terminating nerve impulses. nih.gov The inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease, as it increases the levels of acetylcholine in the brain, which are depleted in the condition. nih.govscispace.com

The benzisoxazole scaffold has been incorporated into molecules designed as AChE inhibitors. tandfonline.com The mechanism of AChE inhibition involves the binding of the inhibitor to the enzyme's active site, preventing acetylcholine from being hydrolyzed. nih.gov The active site of AChE contains a catalytic triad (B1167595) and a peripheral anionic site, both of which can be targeted by inhibitors. nih.gov

Several studies have synthesized and evaluated benzoxazolone and benzisoxazole derivatives for their AChE inhibitory activity. scispace.comresearchgate.netnih.gov For example, a series of N-substituted-5-chloro-2(3H)-benzoxazolone derivatives showed varying levels of inhibition against AChE, demonstrating that the structural characteristics of the substituent group are crucial for activity. scispace.com Docking studies with some benzisoxazole-chromene derivatives have helped to visualize the binding interactions within the AChE active site, with one potent compound showing a low binding energy of -11.2260 kcal/mol. researchgate.net

Sodium Channel Modulation

Voltage-gated sodium channels are essential transmembrane proteins responsible for initiating and propagating action potentials in electrically excitable cells like neurons. google.commdpi.com Modulating the activity of these channels is a key mechanism for many anticonvulsant and local anesthetic drugs. google.com Certain subtypes, such as NaV1.8, are particularly important targets for pain management. google.com

The anticonvulsant drug zonisamide (B549257) is a well-known example of a 1,2-benzisoxazole derivative that acts as a sodium channel modulator. google.com Benzisoxazole analogues have been designed to target these channels. tandfonline.com The mechanism involves the binding of the molecule to the channel protein, which can alter its gating kinetics—the processes of opening, closing, and inactivation. google.com By stabilizing the inactivated state of the sodium channel, these modulators can reduce neuronal hyperexcitability, which is a hallmark of conditions like epilepsy. Assays to identify sodium channel modulators often involve measuring ion flux, membrane potential, or electrical currents using techniques like patch-clamp electrophysiology. google.com

Neurotransmitter Receptor Interactions

The benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, including neurotransmitter receptors. nih.govresearchgate.netresearchgate.net Analogues of this compound have been particularly noted for their interactions with dopamine (B1211576) and serotonin (B10506) receptors, which are crucial in the treatment of various psychiatric disorders. nih.govnih.gov

The antipsychotic activity of many compounds is attributed to their antagonist effects on dopamine D2 and serotonin 5-HT2A receptors. drugbank.comnih.gov The benzisoxazole moiety is a key pharmacophore in this context. For instance, a study on 3-[[(aryloxy)alkyl]piperidinyl]-1,2-benzisoxazole derivatives highlighted their potential as D2 antagonists. nih.gov The atypical antipsychotic risperidone (B510), which contains a benzisoxazole core, is known to exhibit potent antagonism at both D2 and 5-HT2A receptors. nih.govnih.gov

Research into the deconstruction of risperidone revealed that even truncated analogues retain antagonist activity. Specifically, 6-fluoro-3-(1-methylpiperidin-4-yl)benzisoxazole demonstrated high affinity for 5-HT2A receptors, suggesting that the dual aromatic moieties often considered essential for activity are not strictly required. nih.gov Further studies on benzisoxazole derivatives have shown that substitutions at various positions can modulate affinity for different receptor subtypes. For example, introducing a substituent at the 8-position of the benzisoxazole ring can increase affinity for D2, 5-HT1A, and 5-HT2A receptors. nih.gov Similarly, chlorine substitution at the 6-position has been shown to increase dopamine D3 receptor affinity while reducing affinity for the serotonin 5-HT1A receptor. taylorandfrancis.com

A series of novel 6-hydroxypyridazinone benzisoxazoles also exhibited high affinities for D2, 5-HT1A, and 5-HT2A receptors. nih.gov These findings underscore the versatility of the benzisoxazole scaffold in designing multi-target ligands for potential use as atypical antipsychotics. nih.gov

Table 1: Neurotransmitter Receptor Interactions of Benzisoxazole Analogues

| Compound/Derivative Class | Receptor(s) | Activity | Reference(s) |

|---|---|---|---|

| 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazole derivatives | Dopamine D2 | Antagonist | nih.gov |

| Risperidone | Dopamine D2, Serotonin 5-HT2A | Antagonist | nih.govnih.gov |

| 6-Fluoro-3-(1-methylpiperidin-4-yl)benzisoxazole | Serotonin 5-HT2A | High-affinity antagonist | nih.gov |

| 8-substituted benzisoxazoles | Dopamine D2, Serotonin 5-HT1A, Serotonin 5-HT2A | Increased affinity | nih.gov |

| 6-chloro substituted benzo[d]isothiazole | Dopamine D3 | Increased affinity | taylorandfrancis.com |

| 6-chloro substituted benzo[d]isothiazole | Serotonin 5-HT1A | Reduced affinity | taylorandfrancis.com |

| 6-Hydroxypyridazinone benzisoxazoles | Dopamine D2, Serotonin 5-HT1A, Serotonin 5-HT2A | High affinity | nih.gov |

| Abaperidone (FI-8602) | Dopamine D2, Serotonin 5-HT2A | Good binding affinity | nih.gov |

Other Investigated Biological Activity Mechanisms

Beyond their interactions with neurotransmitter receptors, this compound analogues and related benzisoxazole derivatives have been investigated for a range of other biological activities in vitro.

Anti-inflammatory Activity: Several studies have demonstrated the anti-inflammatory potential of benzisoxazole derivatives. eurjchem.cominnovareacademics.in A series of piperidine-conjugated benzisoxazole derivatives were synthesized and showed good activity in lipoxygenase inhibition and indirect hemolytic assays. eurjchem.comcore.ac.uk Another study found that certain 1,2-benzisoxazole derivatives exhibited significant anti-inflammatory activity comparable to the standard drug Diclofenac sodium in an HRBC membrane stabilization assay. innovareacademics.inresearchgate.net The mechanism for some benzoxazolone derivatives has been linked to the inhibition of myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process. nih.gov

Antithrombotic Activity: The benzisoxazole scaffold has also been explored for its antithrombotic potential. taylorandfrancis.com While specific studies on the 6-chloro derivative are limited in this context, related heterocyclic compounds have shown promise. For example, a benzimidazole (B57391) derivative, RU-1144, demonstrated a pronounced antithrombotic effect in a model of arterial thrombosis, exceeding that of acetylsalicylic acid and clopidogrel. eco-vector.com

Anti-glycation Activity: Protein glycation is a process implicated in diabetic complications. nih.gov Urea and thiourea (B124793) derivatives of glycine/proline conjugated to a benzisoxazole analogue have been synthesized and screened for their in vitro antiglycation activity. nih.gov Several of these compounds showed promising activity, with some containing methoxy (B1213986) and bromine substituents being particularly potent. nih.govnih.gov These compounds represent a novel class of potent antiglycating agents. nih.gov

Anti-HIV Activity: The benzisoxazole ring has been incorporated into novel alkenyldiarylmethanes (ADAMs) designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. nih.gov While the primary focus of that study was on replacing metabolically labile moieties, all the synthesized ADAMs incorporating benzisoxazole or benzoxazolone rings inhibited the cytopathic effect of HIV-1 in cell culture. nih.gov

Table 2: Other Investigated Biological Activities of Benzisoxazole Analogues (In Vitro)

| Biological Activity | Derivative Class | Key Findings | Reference(s) |

|---|---|---|---|

| Anti-inflammatory | Piperidine conjugated benzisoxazole derivatives | Good activity in lipoxygenase inhibition and indirect hemolytic assays. | eurjchem.comcore.ac.uk |

| Anti-inflammatory | 1,2-Benzisoxazole derivatives (4a and 4e) | Significant activity similar to Diclofenac sodium in HRBC membrane stabilization. | innovareacademics.inresearchgate.net |

| Anti-inflammatory | Benzoxazolone derivatives | Inhibition of myeloid differentiation protein 2 (MD2). | nih.gov |

| Antithrombotic | Benzimidazole derivative (RU-1144) | Pronounced antithrombotic effect exceeding acetylsalicylic acid. | eco-vector.com |

| Anti-glycation | Urea/thiourea derivatives of Gly/Pro conjugated benzisoxazole | Promising activity, particularly with methoxy and bromine substituents. | nih.govnih.gov |

| Anti-HIV | Alkenyldiarylmethanes (ADAMs) with benzisoxazole rings | Inhibition of HIV-1 cytopathic effect in cell culture. | nih.gov |

Computational Chemistry and Theoretical Studies on 6 Chloro 1,2 Benzisoxazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have been widely used to investigate the fundamental properties of 6-chloro-1,2-benzisoxazole and its derivatives. These studies provide a theoretical framework to understand the molecule's stability, reactivity, and spectroscopic characteristics.

DFT calculations are often performed using various basis sets, such as B3LYP/6-311++G(d,p), to optimize the geometry of the molecule and ensure it resides in a global minimum on the potential energy surface. dntb.gov.uasemanticscholar.org These calculations can determine structural parameters like bond lengths, bond angles, and dihedral angles. researchgate.net For instance, studies on related benzisoxazole derivatives have shown good agreement between calculated geometries and experimental data obtained from X-ray diffraction. researchgate.net

Key parameters derived from DFT studies include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. These calculations can be performed in the gas phase or in the presence of solvents to mimic real-world conditions. researchgate.netresearchgate.net

Furthermore, DFT can be used to predict spectroscopic properties. Time-dependent DFT (TD-DFT) is employed to calculate vertical excitation energies, which correspond to the UV-Vis spectrum of the molecule. semanticscholar.orgnih.gov Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra also show good correlation with experimental results, aiding in the structural elucidation of these compounds. researchgate.net

Table 1: Key Parameters from DFT Studies on Benzisoxazole Derivatives

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |